molecular formula C14H15NO5S B2784753 4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic Acid CAS No. 77853-51-1

4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic Acid

Cat. No. B2784753
CAS RN: 77853-51-1
M. Wt: 309.34
InChI Key: RJAHEEXALIVZOV-UHFFFAOYSA-N
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Description

4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic acid (MTTCA) is a compound belonging to the family of thiazole carboxylic acids. It is a colorless solid that has been investigated for its potential applications in various scientific research areas. MTTCA has been found to possess a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic Acid has been investigated for its potential applications in various scientific research areas. For example, it has been used in the synthesis of a novel series of thiazole-based derivatives, which have been evaluated for their anti-inflammatory and antimicrobial activities. This compound has also been used in the synthesis of a novel series of thiazole-based derivatives which have been evaluated for their anticancer activities. Additionally, this compound has been used in the synthesis of a novel series of thiazole-based derivatives which have been evaluated for their antioxidant activities.

Advantages and Limitations for Lab Experiments

4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic Acid has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a convenient compound to use in research. Additionally, it has been found to possess a wide range of biochemical and physiological effects, making it useful for a variety of research applications. However, one limitation is that the mechanism of action of this compound is not fully understood, making it difficult to predict its effects in certain situations.

Future Directions

There are several potential future directions for 4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic Acid research. For example, further research could be conducted to better understand the mechanism of action of this compound and to identify other potential biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of this compound in other areas, such as drug design and development. Finally, further research could be conducted to identify more efficient and cost-effective methods for synthesizing this compound.

properties

IUPAC Name

4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c1-7-12(14(16)17)21-13(15-7)8-5-9(18-2)11(20-4)10(6-8)19-3/h5-6H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAHEEXALIVZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 2-(3,4,5-trimethoxyphenyl)-4-methylthiazolecarboxylate (10.1 g corresponding to its 0.03mol), 150 ml of ethanol and 50 ml of an aqueous 10% solution of sodium hydroxide were heated for 1.5 hours under a reflux condenser. After condensing the reaction mixture to 40 ml and neutralizing the condensate with 6 N hydrochloric acid, the precipitate which separated was washed with water and recrystallized from an aqueous 50% ethanolic solution to obtain the product amounting to 8.3 g, consisting of faintly yellow needle-like crystals, melting at 205° to 207° C. at a yield of 90%.
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Ethyl 2-(3,4,5-trimethoxyphenyl)-4-methylthiazolecarboxylate
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150 mL
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